![molecular formula C19H12ClF2NO3S B2453283 4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate CAS No. 331461-00-8](/img/structure/B2453283.png)
4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate, or 4-DFCB, is a synthetic compound that has been used in a variety of scientific research applications. 4-DFCB is a fluorinated sulfonate ester that has been found to possess a wide range of properties, including its ability to act as an anionic surfactant, a corrosion inhibitor, and an antioxidant. It is also an effective inhibitor of enzymes, such as proteases, lipases, and esterases. These properties make 4-DFCB an attractive option for a variety of research applications.
Applications De Recherche Scientifique
Nonlinear Optical Applications
Chromophore Synthesis and Characterization : A study by Sundaram et al. (2018) describes the synthesis of a new chromophore, similar in structure to the compound , which has potential applications in nonlinear optics. The research focused on its synthesis, crystal growth, and characterization, demonstrating its usefulness in this field.
Terahertz-Wave Generation : Matsukawa et al. (2007) explored the generation of high-power and broadband terahertz waves using compounds like "4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate" and its derivatives. This research, detailed in their study, highlights the significant role of these compounds in the field of terahertz-wave generation and optics (Matsukawa et al., 2007).
Extended π-Conjugated Organic Materials : In another research, an extended π-conjugated chromophore was synthesized, showcasing properties relevant to nonlinear optics. This study by Antony et al. (2019) underscores the importance of such compounds in developing new materials with advanced optical properties (Antony et al., 2019).
Molecular Packing and Crystal Structure
Molecular Packing Studies : The impact of hydrogen bonds on molecular packing was a focus in the study by Sundaram et al. (2018), which is crucial for aligning cations perfectly and enhancing the material's optical properties. This research provides insights into the structural aspects of such compounds (Sundaram et al., 2018).
X-Ray Diffraction and Structural Analysis : Several studies, including those by Ogawa et al. (2008) and Umezawa et al. (2005), have employed X-ray diffraction techniques to analyze the crystal structures of related compounds. These investigations contribute to understanding the structural characteristics that influence the optical properties of these materials (Ogawa et al., 2008), (Umezawa et al., 2005).
Material Science Applications
- Organic Material Synthesis and Characterization : Research by Antony et al. (2019) also delves into the synthesis and characterization of organic materials based on methyl pyridinium compounds, which include derivatives similar to "this compound". This emphasizes the compound's relevance in material science, especially in organic electronics and photonics (Antony et al., 2019).
Propriétés
IUPAC Name |
[4-[(2,4-difluorophenyl)iminomethyl]phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2NO3S/c20-14-3-8-17(9-4-14)27(24,25)26-16-6-1-13(2-7-16)12-23-19-10-5-15(21)11-18(19)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBQRQIQWUVMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)F)F)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2453202.png)
![Methyl 2-amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2453207.png)
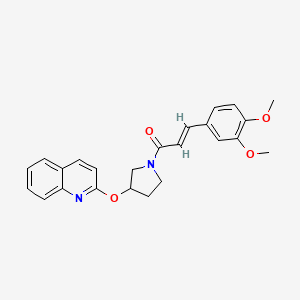
![ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2453211.png)

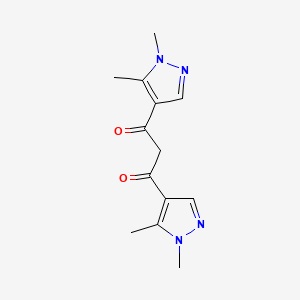
![2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2453215.png)
![(Benzo[b]thiophen-3-yl)zinc pivalate](/img/structure/B2453217.png)
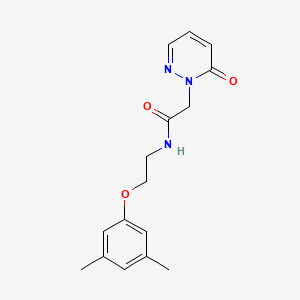

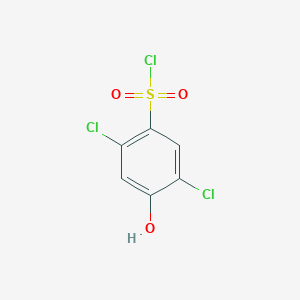
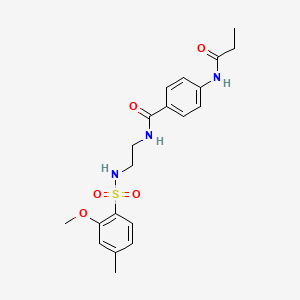
![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)